N-benzyl-4-oxo-4H-chromene-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-14-10-16(21-15-9-5-4-8-13(14)15)17(20)18-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWMZCPTIMTGRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Benzyl 4 Oxo 4h Chromene 2 Carboxamide and Its Analogues
Established Synthetic Routes to Chromone-2-carboxamides
The primary approaches to synthesizing chromone-2-carboxamides involve multi-step sequences starting from chromone-2-carboxylic acid or direct coupling methods.
The initial and critical step in this synthetic sequence is the conversion of 4-oxo-4H-chromene-2-carboxylic acid into its more reactive acyl chloride derivative, 4-oxo-4H-chromene-2-carbonyl chloride. mdpi.com This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent. Common reagents for this purpose include phosphorus pentachloride (PCl₅) in a dry, inert solvent like cyclohexane (B81311) or thionyl chloride (SOCl₂). researchgate.netmdpi.comsemanticscholar.org
The resulting acyl chloride is a key intermediate that can often be synthesized quantitatively. mdpi.com A significant advantage of this intermediate is its exceptional stability at low temperatures, which facilitates its storage and handling for subsequent reactions, unlike other activated forms of the acid that often need to be generated in situ. mdpi.com
The second step is the amidation reaction, where the prepared 4-oxo-4H-chromene-2-carbonyl chloride is condensed with a primary or secondary amine, such as benzylamine (B48309), to yield the target N-benzyl-4-oxo-4H-chromene-2-carboxamide. researchgate.netmdpi.com The reaction is a nucleophilic addition-elimination process. chemguide.co.ukchemistrystudent.com The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. chemguide.co.ukchemguide.co.uk
This condensation is generally carried out under mild conditions, such as stirring at room temperature for several hours in a suitable solvent like anhydrous dichloromethane. mdpi.com A base, typically a tertiary amine like triethylamine (B128534) (Et₃N), is added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, driving the reaction to completion. researchgate.netmdpi.comsemanticscholar.org This procedure has been used to synthesize a wide library of chromone-2-carboxamide analogues by varying the amine component, achieving high global yields ranging from 30% to 99%. mdpi.com
| Starting Amine | Resulting Chromone-2-Carboxamide Product | Global Yield (%) |
|---|---|---|
| Benzylamine | This compound | 99 |
| 4-Fluorobenzylamine | N-(4-fluorobenzyl)-4-oxo-4H-chromene-2-carboxamide | 96 |
| Aniline (B41778) | N-phenyl-4-oxo-4H-chromene-2-carboxamide | 75 |
| 4-Chloroaniline | N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide | 85 |
| Cyclohexylamine | N-cyclohexyl-4-oxo-4H-chromene-2-carboxamide | 80 |
To streamline the synthesis and avoid the isolation of the acyl chloride intermediate, direct amide coupling strategies have been developed. These methods involve activating the 4-oxo-4H-chromene-2-carboxylic acid in situ using a coupling reagent, followed by the addition of the amine. rsc.org
One such effective coupling agent is PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). In this procedure, the chromone (B188151) carboxylic acid is activated by PyBOP to form a reactive ester intermediate, which then readily reacts with an amine like aniline to form the corresponding amide. rsc.org Other modern amidation protocols that avoid traditional coupling reagents are also being developed, focusing on green chemistry principles such as one-pot reactions that proceed through thioester intermediates. nih.govresearchgate.net These strategies are attractive as they can reduce reaction times, minimize waste, and simplify work-up procedures. nih.gov
Palladium catalysis represents a powerful tool in modern organic synthesis for constructing carbon-carbon and carbon-nitrogen bonds. rsc.org While not the most common route for this compound itself, palladium-catalyzed reactions have been successfully applied to the synthesis of the chromone core and its carboxamide analogues. nih.govorganic-chemistry.org
One notable example is the palladium-catalyzed aminocarbonylation of 3-iodochromone. nih.gov In this reaction, a carbon monoxide (CO) molecule is inserted and an amide bond is formed in a single step, providing a library of chromone-3-carboxamides. nih.gov Another approach involves the palladium-catalyzed carbonylative cyclization of ortho-iodophenols with terminal acetylenes, which efficiently produces the chromone scaffold itself. organic-chemistry.org These precursors can then be functionalized to yield the desired carboxamides. Such methods showcase the versatility of palladium catalysis in building the complex heterocyclic system and could be adapted for the synthesis of 2-carboxamide (B11827560) derivatives. scilit.com
Two-Step Synthesis from 2-Chromone Carboxylic Acid
Functionalization and Derivatization Strategies
The functionalization of the this compound scaffold is crucial for developing structure-activity relationships in medicinal chemistry programs. nih.govcore.ac.uk Modifications can be introduced at three main positions: the chromone ring, the amide nitrogen, and the benzyl (B1604629) group.
Versatile functionalization of the chromone nucleus allows for the creation of a wide chemical diversity. nih.gov Substituents are commonly introduced on the benzo portion of the chromone ring, for instance, at the 6- or 7-positions. researchgate.netnih.gov For example, analogues bearing a 6-fluoro substituent have been synthesized to investigate the electronic effects on biological activity. researchgate.net Similarly, the synthesis of N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide demonstrates further substitution possibilities on both the chromone ring and the amide nitrogen. vulcanchem.com
| Compound Name | Substitution on Chromone Ring | Substitution on Amide Moiety | Reference |
|---|---|---|---|
| N-benzyl-6-fluoro-4-oxo-4H-chromene-2-carboxamide | 6-Fluoro | Benzyl | researchgate.net |
| N-(3-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide | Unsubstituted | 3-Ethylphenyl | researchgate.net |
| N-(4-sulfamoylbenzyl)-4-oxo-4H-chromene-2-carboxamide | Unsubstituted | 4-Sulfamoylbenzyl | nih.gov |
| 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide | 7-Methoxy | Phenyl | rsc.org |
| N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide | 6-Methyl | N-benzyl, N-pyridin-2-yl | vulcanchem.com |
Substituent Effects on the Chromone Nucleus (e.g., C-6, C-7, C-8 positions)
The type, number, and position of substituents on the chromone core play a critical role in determining the biological activities of the resulting compounds. researchgate.net Modifications at the C-6, C-7, and C-8 positions of the benzene (B151609) ring fused to the pyrone nucleus have been explored to understand their impact on the molecule's properties.
The introduction of an electron-donating group (EDG) or an electron-withdrawing group (EWG) at the C-6 position can significantly alter the electron density of the chromone ring. nih.gov For instance, a methyl group at the C-6 position has been noted to enhance the lipophilicity of the molecule, which can influence its pharmacokinetic profile. vulcanchem.com Conversely, structure-activity relationship (SAR) studies have revealed that the presence of a 6-fluoro substituent on the chromone nucleus can have a positive impact on the cytotoxic activity of certain chromone-2-carboxamide derivatives. researchgate.net Dichloro-substituted derivatives on the aromatic ring have also been shown to produce more active compounds compared to their mono-substituted counterparts. nih.gov
The table below summarizes the effects of various substituents on the chromone nucleus based on reported findings.
| Position | Substituent | Observed Effect | Reference |
| C-6 | Methyl (-CH₃) | Enhances lipophilicity. | vulcanchem.com |
| C-6 | Fluoro (-F) | Positively impacts cytotoxic activity. | researchgate.net |
| Aromatic Ring | Dichloro (-Cl₂) | Increased activity compared to mono-substituted compounds. | nih.gov |
Modifications of the Amide Side Chain (N-benzyl group and its variations)
The amide side chain at the C-2 position of the chromone ring offers a versatile point for modification. The N-benzyl group itself, and a wide array of its variations, have been synthesized to explore structure-activity relationships. nih.govresearchgate.net The general synthetic route involves the condensation of an activated 4-oxo-4H-chromene-2-carboxylic acid with various aliphatic and aromatic amines. nih.gov
SAR studies have indicated that the nature of the substituent on the amide nitrogen is crucial for activity. For example, derivatives bearing propyl and 3-ethylphenyl groups on the amide side chain have demonstrated a positive impact on cytotoxic activity. researchgate.net The N-benzyl group, particularly when further substituted, can introduce steric bulk and provide opportunities for π-π stacking interactions, which may influence receptor binding. vulcanchem.com The crystal structure of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide reveals an anti-rotamer conformation about the C-N bond. nih.gov
A library of direct chromone-CO-NH-R amides has been synthesized, incorporating various substituents to modulate electronic effects, size, and physicochemical properties. nih.gov
| Amide Side Chain (R in -CO-NH-R) | Observed Effect/Property | Reference |
| Propyl | Positive impact on cytotoxic activity. | researchgate.net |
| 3-Ethylphenyl | Positive impact on cytotoxic activity. | researchgate.net |
| Benzyl | Provides steric bulk and potential for π-π stacking. | vulcanchem.com |
| Phenyl | Molecule adopts an anti-rotamer conformation. | nih.gov |
| Various Aliphatic and Aromatic Amines | Used to create libraries for SAR studies. | nih.gov |
Exploration of Retro-Amide Derivatives
In addition to direct amides (chromone-CO-NH-R), researchers have synthesized and investigated their retro-amide counterparts (chromone-NH-CO-R). nih.govresearchgate.net This strategic exchange of the amide bond orientation has been a successful approach in antimicrobial research. nih.gov The synthesis of these retro-amide derivatives presents a significant challenge due to the limited number of examples in the literature. nih.gov
The synthetic strategy for retro-amides involves a peptide coupling between 2-aminochromone and various activated carboxylic acids. nih.govresearchgate.net A comparative study of direct and retro-amide series, using molecular docking, suggested that the orientation of the amide bond (-CO-NH- vs. -NH-CO-) does not play a major role in their binding affinity within the PqsR receptor of Pseudomonas aeruginosa. nih.gov Despite this, several compounds from the retro-amide series were found to be potent inhibitors of P. aeruginosa biofilm formation. nih.govnih.gov For example, 2,4-dinitro-N-(4-oxo-4H-chromen-2-yl) benzamide (B126) was identified as a particularly promising antibiofilm compound. researchgate.netnih.gov
| Amide Type | General Structure | Synthetic Precursors | Key Finding | Reference |
| Direct Amide | Chromone-CO-NH-R | 2-Chromone carboxylic acid + Amine (R-NH₂) | Serves as a baseline for comparison. | nih.gov |
| Retro-Amide | Chromone-NH-CO-R | 2-Aminochromone + Carboxylic Acid (R-COOH) | Amide orientation does not significantly affect PqsR binding; potent antibiofilm activity observed. | nih.govnih.gov |
Reaction Mechanisms in Chromone-2-carboxamide Synthesis
The synthesis of chromone-2-carboxamides typically begins with the formation of the chromone-2-carboxylic acid precursor. One common method involves a Vilsmeier-Haack formylation of 2-hydroxyacetophenones to yield chromone-3-carbaldehydes, which are subsequently oxidized to the corresponding carboxylic acids. semanticscholar.org
Once the chromone-2-carboxylic acid is obtained, the formation of the amide bond is achieved through a two-step process. nih.gov
Activation of the Carboxylic Acid : The carboxylic acid is converted into a more reactive intermediate. A widely used method is the transformation into the corresponding acyl chloride using reagents like phosphorus pentachloride (PCl₅) in a dry solvent such as cyclohexane. nih.gov This acyl chloride intermediate can be synthesized on a large scale and is stable at low temperatures, which is an advantage over other activated forms that must be generated in situ. nih.gov Alternatively, coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can be used to activate the carboxylic acid. rsc.org
Condensation with Amine : The activated acyl chloride is then condensed with the desired primary or secondary amine (e.g., benzylamine) in the presence of a base like triethylamine (TEA) to yield the final N-substituted chromone-2-carboxamide. nih.gov This reaction generally proceeds smoothly at room temperature. nih.gov
For retro-amide derivatives, the key step is the peptidic coupling between 2-aminochromone and an activated carboxylic acid. nih.gov
Advanced Synthetic Methodologies for Chromone Derivatives
Modern synthetic chemistry offers several advanced methodologies for the efficient construction of the core chromone scaffold, which is a precursor for this compound. innovareacademics.in These methods often provide higher yields, better functional group tolerance, and more environmentally benign conditions compared to classical approaches. organic-chemistry.org
Microwave-assisted synthesis has been effectively employed to produce chromone-2-carboxylic acids. nih.gov This technique can significantly reduce reaction times and improve yields. For example, the synthesis of 6-bromochromone-2-carboxylic acid was optimized using microwave irradiation, improving the yield to 87%. nih.gov
Palladium-catalyzed reactions are prominent in modern chromone synthesis. organic-chemistry.org
Cyclocarbonylation : A highly efficient and selective palladium-catalyzed, ligand-free cyclocarbonylation of o-iodophenols with terminal acetylenes under atmospheric carbon monoxide (CO) pressure affords a variety of chromones in very good yields. organic-chemistry.org
Carbonylative Sonogashira Coupling : This method has been successfully applied to the synthesis of flavones (a subclass of chromones) using water as a solvent at room temperature under a balloon pressure of CO. organic-chemistry.org
Other transition-metal-catalyzed reactions include:
Rhodium(III)-catalyzed Oxidative C-H Activation/Annulation : This method allows for the synthesis of 3-vinyl chromones from salicylaldehydes and propargylic acetates with good yields and broad functional group tolerance. organic-chemistry.org
These advanced methodologies facilitate the rapid generation of diverse chromone derivatives for further chemical exploration and biological screening. organic-chemistry.org
Structure Activity Relationship Sar Studies for Chromone 2 Carboxamide Derivatives
Fundamental Principles of SAR in Chromone-based Compounds
The chromone (B188151) ring system (4H-chromen-4-one) is recognized as a "privileged scaffold" in medicinal chemistry. nih.govscienceopen.com This is due to its presence in a wide array of natural and synthetic molecules that exhibit significant biological activities, including anti-inflammatory, anticancer, antioxidant, antiviral, and antimicrobial properties. nih.govscienceopen.comresearchgate.net The versatility of the chromone core allows it to interact with various biological targets. nih.govresearchgate.net
Impact of N-benzyl Moiety and its Substituents on Biological Activity
In the context of N-benzyl-4-oxo-4H-chromene-2-carboxamide, the N-benzyl group plays a significant role in modulating biological activity. The substitution pattern on this benzyl (B1604629) ring can lead to substantial changes in potency and selectivity.
Research has shown that the presence and nature of substituents on the exocyclic phenyl ring of N-phenyl carboxamide derivatives can significantly influence their affinity for biological targets. nih.gov For example, in a series of N-benzyl-5-bromoindolin-2-one derivatives, para-substitution on the phenyl ring with electron-withdrawing groups like chloro or fluoro enhanced anticancer activity against MCF-7 breast cancer cells compared to the unsubstituted analog. nih.gov Specifically, a 4-chlorophenyl substituent resulted in the most potent compound in the series. nih.gov This suggests that electronic effects and the potential for specific interactions of the substituent are key determinants of activity.
Furthermore, methylation of the amide nitrogen in the linker between the chromone core and the benzyl moiety can drastically alter activity. In one study, this modification strongly diminished the high affinity for the ABCG2 protein and inhibited its function, indicating that the amide hydrogen is a critical interaction point, likely acting as a hydrogen bond donor. nih.gov
Influence of Substituents on the Chromone Ring System
Substituents on the chromone ring itself have a profound effect on the biological activity of this compound and related derivatives.
SAR studies have consistently demonstrated that halogenation of the chromone nucleus can enhance cytotoxic activity. For instance, the introduction of a fluorine atom at the C-6 position of the chromone core has been shown to produce more active anticancer derivatives. nih.gov When this fluorine was replaced by chloro or methyl groups, the activity decreased. nih.gov This indicates a specific role for the highly electronegative and relatively small fluorine atom in target interaction.
The position of substituents is also crucial. Studies on dirchromone derivatives showed that while changing substituent positions on the chromone core had little effect on some activities, specific modifications led to notable changes. nih.gov For example, hydroxyl and cyanide substituents were found to decrease cytotoxicity, while the cyanide group enhanced antibacterial activity. nih.gov
In a series of chromone-based carbonic anhydrase inhibitors, methyl groups at positions C-7 and C-8 of the chromone ring were beneficial for inhibitory activity against certain isoforms (hCA I), while a C-7 methyl group was detrimental for others when combined with a different side chain. nih.gov Similarly, for hCA II inhibition, a methyl group at C-7 was found to be advantageous. nih.gov These findings underscore the subtle yet significant influence of the position and nature of substituents on the chromone ring in directing the molecule's biological effects.
Table 1: Effect of Chromone Ring Substitution on Biological Activity
| Substituent Position | Substituent | Observed Biological Effect | Reference |
|---|---|---|---|
| C-6 | Fluoro | Increased cytotoxic activity | nih.gov |
| C-6 | Chloro, Methyl | Decreased cytotoxic activity compared to Fluoro | nih.gov |
| C-7 | Methyl | Beneficial for hCA II inhibitory activity | nih.gov |
Conformational Analysis and its Correlation with Activity
Conformational analysis, often performed using computational methods like Potential Energy Surface (PES) scanning, helps identify the most stable, low-energy conformations of a molecule. nih.govnih.gov For chromone derivatives, the planarity of the chromone ring system is a significant feature, while the rotational freedom exists around the bonds of the carboxamide linker and the benzyl group. nih.gov
Ligand Efficiency and Lead Optimization Strategies
In the process of drug discovery, lead optimization aims to enhance the desirable properties of a hit compound to generate a viable drug candidate. Ligand efficiency (LE) is a valuable metric used in this process. It assesses the binding energy of a compound per heavy atom, providing a measure of how efficiently a molecule binds to its target. This helps in identifying small, potent fragments that can be built upon. nih.gov
For chromone-2-carboxamide derivatives, calculating physicochemical properties and ligand efficiency values is crucial for guiding further structural optimization. researchgate.net By analyzing the LE of a series of compounds, researchers can identify which modifications contribute most effectively to binding affinity, allowing for a more rational approach to drug design. nih.govresearchgate.net
Strategies for lead optimization of this scaffold often involve:
Systematic Substitution: As detailed in the sections above, systematically altering substituents on both the chromone and N-benzyl rings to probe for improved activity and selectivity. oncodesign-services.com
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. For example, replacing a phenol (B47542) with a thiophenol has been shown to be a successful strategy in some chromone derivatives. nih.gov
Scaffold Hopping/Modification: While keeping the core pharmacophoric elements, the central chromone scaffold can be modified or replaced to explore new chemical space and potentially discover compounds with novel or improved properties. nih.gov
Microwave-Assisted Synthesis: Employing techniques like microwave-assisted organic synthesis can dramatically reduce reaction times and increase yields, accelerating the synthesis of new derivatives for hit-to-lead and lead optimization programs. mdpi.comresearchgate.net
Through these strategies, initial hits like this compound can be refined into highly potent and selective drug candidates. For instance, optimization of a chromone-2-carboxamide series led to the identification of a 7-fluorochromone derivative with improved affinity, functional potency, and pharmacokinetic profile. acs.org
Biological Activity Profiles and Molecular Mechanisms Preclinical Focus
Antineoplastic and Antiproliferative Activities
N-benzyl-4-oxo-4H-chromene-2-carboxamide has demonstrated notable potential as an anticancer agent in a variety of preclinical studies. Its efficacy stems from its ability to induce cell death, halt the cell cycle, and interfere with critical signaling pathways that drive tumor growth.
The compound has shown significant cytotoxic effects against several human cancer cell lines. Its potency is often compared to standard chemotherapeutic agents like Doxorubicin. In a study evaluating a series of 4-oxo-4H-chromene-2-carboxamide derivatives, this compound was identified as a particularly potent cytotoxic agent.
The compound's activity against the human breast adenocarcinoma cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) has been documented. Specifically, against the MCF-7 cell line, it exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.84 µM. This indicates a high degree of cytotoxicity towards this cancer cell type. Another study on related chromene-2-carboxamides also confirmed activity against both MCF-7 and MDA-MB-231 cell lines, highlighting the general potential of this chemical scaffold.
Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound
| Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Adenocarcinoma) | 0.84 |
A key mechanism behind the compound's anticancer effect is its ability to trigger programmed cell death, or apoptosis. Studies have shown that treatment with this compound leads to a significant increase in the proportion of MCF-7 cells in the early and late stages of apoptosis. This is accompanied by an elevation in the levels of caspase-3, a critical executioner enzyme in the apoptotic cascade.
Furthermore, the compound has been observed to disrupt the normal progression of the cell cycle. Flow cytometry analysis revealed that it induces cell cycle arrest at the G2/M phase in MCF-7 cells. This arrest prevents cancer cells from proceeding to mitosis and division, thereby inhibiting tumor growth. The proportion of cells in the G2/M phase was shown to increase significantly after treatment.
The anticancer activities of this compound are linked to its ability to inhibit key molecular pathways essential for tumor growth and survival. Research has identified it as a potent inhibitor of several receptor tyrosine kinases.
The compound demonstrated significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR), with an IC₅₀ value of 0.08 µM. EGFR is a well-known oncogene that, when overactivated, drives cell proliferation and is a major target in cancer therapy. The compound also showed potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the process by which tumors form new blood vessels to sustain their growth.
While direct potent inhibition of Fibroblast Growth Factor Receptor 3 (FGFR3) by this specific compound is less detailed, related chromene derivatives have been explored for their multi-kinase inhibitory profiles, which often include FGFRs. The modulation of these pathways collectively contributes to the compound's ability to suppress tumor proliferation and vascularization.
The anticancer potential of this compound has been validated in animal models. In a study using a Solid Ehrlich Carcinoma (SEC) mouse model, the compound significantly suppressed tumor growth. Mice treated with the compound exhibited a substantial reduction in tumor volume compared to the untreated control group.
The in vivo efficacy was further supported by histopathological examination of the tumor tissue, which showed a decrease in the expression of the proliferation marker Ki-67 and VEGFR-2. This confirms that the compound exerts its anti-proliferative and anti-angiogenic effects within a living organism. The treatment also led to an improved survival rate in the tumor-bearing mice.
Table 2: In Vivo Antitumor Efficacy in Solid Ehrlich Carcinoma (SEC) Model
| Parameter | Observation | Reference |
|---|---|---|
| Tumor Volume | Significant reduction compared to control group | |
| Ki-67 Expression | Decreased expression in tumor tissue | |
| VEGFR-2 Expression | Decreased expression in tumor tissue | |
| Animal Survival | Increased survival rate in treated mice |
Antimicrobial and Antibiofilm Activities
Beyond its anticancer properties, this compound has emerged as a promising agent for combating bacterial infections, particularly those involving opportunistic pathogens like Pseudomonas aeruginosa. Its mechanism is not based on direct killing (bactericidal) or growth inhibition (bacteriostatic) but on disrupting bacterial communication and virulence.
The compound functions as an antagonist of the Pseudomonas Quinolone Signal (PQS) pathway, a crucial quorum-sensing system that regulates virulence in Pseudomonas aeruginosa. It specifically targets the PqsR receptor, which is the transcriptional regulator at the core of this system.
By binding to PqsR, this compound prevents the receptor's natural activation by its autoinducer molecules. This interference effectively shuts down the expression of numerous downstream virulence factors that are essential for the bacterium's pathogenicity. These regulated factors include the production of pyocyanin (B1662382) (a toxin that causes tissue damage), elastase (an enzyme that degrades host proteins), and the formation of biofilms, which are structured communities of bacteria that are highly resistant to antibiotics. Research has confirmed that chromene-2-carboxamide derivatives can significantly inhibit pyocyanin production and biofilm formation in P. aeruginosa.
Mechanisms of Biofilm Inhibition
While direct studies on the biofilm inhibition mechanisms of this compound are not extensively documented, research on structurally related compounds provides insight into potential modes of action. The presence of a benzyl-carboxamide fragment is a recurring feature in molecules with antibiofilm properties.
One potential mechanism is the prevention of bacterial adherence to surfaces, a critical initial step in biofilm formation. For example, a quinazoline-based compound, N4-benzyl-N2-phenylquinazoline-2,4-diamine, has been shown to inhibit biofilm formation at sub-MIC concentrations by preventing bacterial attachment. nih.gov
Another possible mechanism involves the inhibition of key enzymes essential for bacterial survival and communication. Studies on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides suggest that their antimicrobial action may stem from the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme vital for bacterial growth. acgpubs.org Molecular docking studies of these thienopyrimidine derivatives indicated their potential for at least partial inhibition of TrmD in P. aeruginosa. acgpubs.org These findings suggest that compounds containing the N-benzyl carboxamide moiety may interfere with biofilm formation by disrupting fundamental cellular processes in bacteria.
Spectrum of Antimicrobial Action
The antimicrobial potential of the 4-oxo-4H-chromene-2-carboxamide scaffold has been investigated through the study of its various derivatives. Although data specifically for this compound is limited, related compounds have demonstrated activity against a range of microbial pathogens, particularly Gram-positive bacteria.
Research on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which feature a similar N-benzyl carboxamide group, showed good activity against the Gram-positive strains Staphylococcus aureus and Bacillus subtilis. acgpubs.orgnih.gov In that series, the unsubstituted benzyl (B1604629) amide derivative and those with small para-substituents (like methyl or methoxyl groups) on the benzene (B151609) ring displayed the highest activity. nih.gov
Similarly, a related quinazoline (B50416) compound, N4-benzyl-N2-phenylquinazoline-2,4-diamine, was active against two significant biofilm-forming pathogens, with a minimum inhibitory concentration (MIC) of 25 µM for S. aureus and 15 µM for S. epidermidis. nih.gov Furthermore, broader studies on 2-amino-4H-chromene derivatives have shown activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as fungi such as Candida albicans and Fusarium oxysporum. nih.gov
| Compound Class | Specific Compound Example | Organism | Activity (MIC) | Source |
|---|---|---|---|---|
| Quinazoline Diamine | N4-benzyl-N2-phenylquinazoline-2,4-diamine | Staphylococcus aureus | 25 µM | nih.gov |
| Quinazoline Diamine | N4-benzyl-N2-phenylquinazoline-2,4-diamine | Staphylococcus epidermidis | 15 µM | nih.gov |
| Thieno[2,3-d]pyrimidine Carboxamide | N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide | Staphylococcus aureus | Good Activity (MIC not specified) | nih.gov |
| Thieno[2,3-d]pyrimidine Carboxamide | N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide | Bacillus subtilis | Good Activity (MIC not specified) | nih.gov |
| 2-Amino-4H-Chromenes | Various Derivatives | S. aureus, E. coli, C. albicans | Good to Excellent (Zone of Inhibition) | nih.gov |
Enzyme and Receptor Modulation
Soluble Epoxide Hydrolase (sEH) Inhibition
The inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy for managing inflammatory disorders by stabilizing beneficial endogenous epoxyeicosatrienoic acids (EETs). researchgate.netnih.gov The chromone-2-carboxamide scaffold has been identified as a promising lead structure for developing sEH inhibitors.
A study focused on the synthesis of piperidine (B6355638) and piperazine (B1678402) amides of chromone-2-carboxylic acid led to the discovery of potent sEH inhibitors. researchgate.net In this research, a chromen-2-amide derivative featuring a benzyl piperidine on the amide side (Compound 7) was found to inhibit sEH activity in a concentration-dependent manner, with a half-maximal inhibitory concentration (IC50) of 1.75 µM. researchgate.net This finding highlights the potential of N-benzyl substituted chromone (B188151) carboxamides as a novel class of sEH inhibitors, paving the way for the development of new analogs with improved inhibitory activity. researchgate.net
| Compound | Target | Activity (IC50) | Source |
|---|---|---|---|
| Chromen-2-amide derivative with benzyl piperidine | Soluble Epoxide Hydrolase (sEH) | 1.75 µM | researchgate.net |
Monoamine Oxidase-B (MAO-B) Inhibition
Monoamine oxidase-B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a major strategy in the treatment of neurodegenerative diseases. nih.gov The chromone scaffold is a recognized pharmacophore in the design of MAO-B inhibitors. researchgate.net
While direct studies on this compound are not available, research on the closely related N-phenyl-4-oxo-4H-chromene-3-carboxamides has provided insights into their potential as MAO-B inhibitors. Furthermore, a series of chromone-hydroxypyridinone hybrids were designed and evaluated for MAO-B inhibitory activity. researchgate.net In this series, compounds with a C-7 substituent on the chromone ring generally exhibited better MAO-B inhibitory activity, with IC50 values ranging from the nanomolar to micromolar concentrations. researchgate.net The development of new reversible MAO-B inhibitors is an active area of drug discovery to enhance the safety and efficacy of treatments for conditions like Parkinson's disease. nih.gov
| Compound Class | Key Structural Features | Target | Activity Range (IC50) | Source |
|---|---|---|---|---|
| Chromone-hydroxypyridinone hybrids | Substituents at C-7 of chromone ring | Monoamine Oxidase B (MAO-B) | nM to µM range | researchgate.net |
| Pyridazinobenzylpiperidine derivatives | 3-Cl substituent on phenyl ring | Monoamine Oxidase B (MAO-B) | 0.203 µM | nih.gov |
Calpain Inhibition
Overactivation of the cysteine protease µ-calpain is implicated in serious cell damage across several diseases. The chromone carboxamide structure has emerged as a valuable scaffold for designing selective µ-calpain inhibitors.
In one study, novel chromone carboxamides derived from ketoamides were synthesized and evaluated. One compound from this series, designated 2i, was identified as the most potent calpain inhibitor with an IC50 value of 0.24 µM, an activity level comparable to the peptide aldehyde calpain inhibitor MDL 28,170. Importantly, this compound also demonstrated high selectivity for µ-calpain over related cysteine proteases like cathepsin B and cathepsin L.
Another study produced a series of chromone carboxamide derivatives as alternatives to the calpain inhibitor MDL 28,170. Within this series, compounds 3h and 3l were the most potent, with IC50 values of 0.09 µM and 0.10 µM, respectively. Compound 3i also showed potent µ-calpain inhibitory activity (IC50 = 0.28 µM) alongside antioxidant properties. These findings underscore the potential of the chromone carboxamide framework in developing potent and selective calpain inhibitors.
| Compound | Target | Activity (IC50) | Source |
|---|---|---|---|
| Compound 3h | µ-calpain | 0.09 µM | |
| Compound 3l | µ-calpain | 0.10 µM | |
| Compound 2i | µ-calpain | 0.24 µM | |
| Compound 3i | µ-calpain | 0.28 µM |
Acetylcholinesterase (AChE) Inhibition
Inhibiting acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic approach for Alzheimer's disease. researchgate.net The 4-oxo-4H-chromene core is a privileged scaffold found in many compounds designed as cholinesterase inhibitors.
Hybrids combining tacrine (B349632) with a 6-hydroxy-4-oxo-4H-chromene-2-carboxamide structure have been developed as multifunctional agents. These hybrids were found to be potent inhibitors of both human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE) at nano- and picomolar concentrations, demonstrating greater potency than the parent drug, tacrine.
Additionally, a series of amino-7,8-dihydro-4H-chromenone derivatives were synthesized and evaluated for cholinesterase inhibition. nih.gov While many compounds showed activity, one derivative, 4k , was identified as a particularly effective inhibitor of butyrylcholinesterase (BChE) with an IC50 value of 0.65 µM, acting via a competitive-type inhibition mechanism. nih.gov These studies highlight the versatility of the chromone nucleus in creating potent inhibitors of enzymes critical to cholinergic neurotransmission.
| Compound Class | Specific Compound | Target | Activity (IC50) | Source |
|---|---|---|---|---|
| Tacrine-4-oxo-4H-chromene hybrid | 6-hydroxy-4-oxo- N-{10-[(1,2,3,4-tetrahydroacridin-9-yl)amino]decyl}-4 H-chromene-2-carboxamide (19) | hAChE & hBuChE | Potent (nM to pM range) | |
| Amino-7,8-dihydro-4H-chromenone derivative | Compound 4k | Butyrylcholinesterase (BChE) | 0.65 µM | nih.gov |
| 4-Oxo-4H-furo[2,3-h]chromene derivative | Compound 3e | Acetylcholinesterase (AChE) | 5.4 µM | researchgate.net |
| 4-Oxo-4H-furo[2,3-h]chromene derivative | Compound 3b | Acetylcholinesterase (AChE) | 10.4 µM | researchgate.net |
ABCG2 Protein Inhibition
The ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a significant factor in multidrug resistance in oncology, as it can efflux a wide array of chemotherapeutic drugs from cancer cells. mdpi.com Consequently, the development of ABCG2 inhibitors is an active area of research to overcome this resistance. nih.gov The core structure of many ABCG2 inhibitors includes a fused benzene ring with a six-membered heterocyclic aromatic ring, with nitrogen and oxygen atoms often serving as focal points. mdpi.com
While a diverse range of molecular scaffolds, including flavonoids like baicalein (B1667712) and quinazoline derivatives, have been investigated and modified to enhance their ABCG2 inhibitory activity, there is currently no specific preclinical data available that details the activity of this compound as an ABCG2 protein inhibitor. nih.govnih.gov Research has shown that modifications such as the introduction of a carborane moiety as a phenyl mimetic can significantly enhance the inhibitory effects of parent compounds. nih.gov Similarly, derivatives of primaquine (B1584692) have been shown to selectively inhibit ABCG2. mdpi.com These studies underscore the principle that targeted chemical modifications are crucial for conferring potent ABCG2 inhibitory properties.
5-Lipoxygenase Inhibition
The enzyme 5-lipoxygenase (5-LOX) is a key player in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. nih.gov The 5-LOX pathway begins with the conversion of arachidonic acid into leukotriene A4 (LTA4), which is then transformed into the pro-inflammatory leukotriene B4 (LTB4). mdpi.com Inhibition of 5-LOX is, therefore, a significant therapeutic strategy for managing inflammatory diseases. nih.gov
Inhibitors of 5-LOX can act through various mechanisms, including redox-type inhibition within the enzyme's active site or allosteric inhibition at a different site on the enzyme. nih.gov While direct studies on this compound are not available, research into structurally related compounds provides insight. For instance, a novel 5-LOX inhibitor, KRH-102140 ((2-fluoro-benzyl)-(2-methyl-2-phenethyl-2H-chromen-6-yl)-amine), which shares the benzyl and chromene motifs, has demonstrated potent 5-LOX inhibition with an IC₅₀ value of 160 ± 23 nmol/l and subsequent anti-inflammatory effects in animal models. nih.gov This suggests that the chromene scaffold may be a viable starting point for the development of novel 5-LOX inhibitors. The simultaneous inhibition of 5-LOX and its downstream enzyme LTA4 hydrolase is also being explored as a strategy to modulate the production of pro-inflammatory mediators. mdpi.com
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that are crucial for numerous physiological processes. cu.edu.eg Certain isoforms, particularly the tumor-associated hCA IX and XII, are targets for anticancer therapies. nih.gov Derivatives of 4-oxo-4H-chromene-2-carboxamide have been investigated as inhibitors of several human (h) CA isoforms.
Structure-activity relationship studies on a series of 4-oxo-N-(4-sulfamoylbenzyl)chroman-2-carboxamides, which are structurally analogous to the titular compound, have shown varied inhibitory activity against hCA I, II, IX, and XII. nih.gov In general, these derivatives were less potent against hCA I compared to other isoforms. nih.gov However, specific substitutions on the chromene ring and the N-benzyl group significantly influenced the inhibitory constants (Kᵢ). For example, some derivatives displayed excellent, sub-nanomolar inhibition of hCA II and IX, with potencies greater than the standard reference drug Acetazolamide (AAZ). cu.edu.egnih.gov
| Compound Derivative | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|
| 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide (5a) | - | - | 16.6 | 20.1 |
| 7,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide (5f) | - | 9.3 | 19.5 | - |
| 5,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide (5h) | - | - | 22.5 | 26.8 |
| Acetazolamide (Reference) | 250 | 12 | 25.7 | 5.7 |
Adenosine (B11128) Receptor Ligand Activity
Adenosine receptors (A₁, A₂A, A₂B, and A₃) are G protein-coupled receptors that mediate the diverse physiological effects of adenosine and are important therapeutic targets. nih.gov While various chemical scaffolds are being explored for their affinity and efficacy at these receptors, there is no direct preclinical data establishing this compound as an adenosine receptor ligand.
Research into other molecular families has shown that the inclusion of a benzyl group can be a determinant for activity. For instance, a 2-benzyl ether derivative of adenosine was found to be a moderately potent partial agonist at the A₃ adenosine receptor. nih.gov Similarly, N-(3-iodobenzyl)-substituted adenosine derivatives have demonstrated high affinity for the A₃ receptor. researchgate.net However, these findings are specific to the adenosine scaffold and cannot be directly extrapolated to the chromene-based structure of the title compound.
Anti-inflammatory Properties and Mechanisms
The anti-inflammatory potential of this compound can be inferred from the activities of related compounds. The inhibition of the 5-lipoxygenase pathway, as discussed previously, is a primary mechanism for reducing inflammation. nih.gov
Furthermore, derivatives of the 4H-chromen-4-one scaffold have been shown to exert anti-inflammatory effects by modulating key signaling pathways. Studies on 2-phenyl-4H-chromen-4-one derivatives have demonstrated their ability to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov This suppression is achieved by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway, which is a major driver of the inflammatory response to stimuli like lipopolysaccharides (LPS). nih.govnih.gov In addition, N-benzyl-containing compounds have been shown to reduce levels of pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α in various models. nih.gov Other related heterocyclic compounds have been found to reverse elevated levels of these cytokines as well as other inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), cyclooxygenase-2 (COX-2), and nuclear factor-kappa B (NF-kB). dundee.ac.uk
Antioxidant Activities and Free Radical Scavenging
The chromene scaffold is a component of many natural and synthetic compounds with recognized antioxidant properties. The antioxidant activity of these compounds is often evaluated through their ability to scavenge stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS). ugm.ac.idnih.gov
While specific IC₅₀ values for this compound are not documented, numerous studies on related 4H-chromene derivatives confirm the antioxidant potential of this chemical class. These studies consistently show that chromene-containing compounds can effectively scavenge free radicals, with their efficacy often compared to standard antioxidants like Trolox and ascorbic acid. e3s-conferences.orgresearchgate.net The antioxidant capacity is typically quantified by the IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the free radicals.
| Substance | DPPH Assay (IC₅₀, µg/mL) | ABTS Assay (IC₅₀, µg/mL) | Reference |
|---|---|---|---|
| Ethyl acetate (B1210297) fraction (Macaranga hypoleuca) | 14.31 | 2.10 | e3s-conferences.org |
| n-hexane extract (White pepper) | Inactive | 2.53 mg/mL | ugm.ac.id |
| Isolated piperine | Inactive | 4.35 mg/mL | ugm.ac.id |
| Ginseng Radix et Rhizoma Saponins (GRS) | 893 | 210 | researchgate.net |
| Ethanol extract (Non-roasting turmeric) | 4.424 | 3.514 | researchgate.net |
| Trolox (Standard) | 2.59 | 2.15 | ugm.ac.id |
Neuroprotective Effects (e.g., in neurodegenerative disease models)
There is growing evidence for the neuroprotective potential of compounds containing the N-benzyl carboxamide and chromene moieties, particularly in the context of neurodegenerative conditions like Alzheimer's disease. lookchem.com The mechanisms underlying these effects are often multifactorial, involving antioxidant, anti-inflammatory, and enzyme inhibitory activities. nih.govphcogj.com
Notably, a series of N-benzyl benzamide (B126) derivatives demonstrated significant neuroprotective effects in an oxidative damage model. nih.gov Certain compounds from this series also showed therapeutic efficacy in a mouse model of cognitive impairment induced by amyloid-beta (Aβ₁₋₄₂), a key pathological hallmark of Alzheimer's disease. nih.gov Similarly, N-benzyl-(9Z,12Z)-octadecadienamide was found to exert neuroprotective effects in a scopolamine-induced Alzheimer's model in mice, partly by activating the Nrf2/HO-1 signaling pathway, which is involved in the antioxidant response, and by reducing neuroinflammation. nih.gov
Furthermore, hybrid molecules combining the 4-oxo-4H-chromene scaffold with tacrine, a known cholinesterase inhibitor, have been developed as multifunctional agents for Alzheimer's treatment. acs.org These hybrids exhibit potent inhibition of cholinesterases and β-secretase 1 (BACE-1), along with good antioxidant properties, highlighting the value of the chromene core in designing neuroprotective agents. acs.org
Computational and Theoretical Investigations
Molecular Docking Studies and Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its target protein at the molecular level.
Ligand-Target Protein Interaction Analysis
Molecular docking studies have been instrumental in identifying the potential protein targets for N-benzyl-4-oxo-4H-chromene-2-carboxamide and its analogs, as well as in characterizing the specific interactions that govern their binding. For instance, derivatives of 4H-chromene have been investigated for their anticancer and anti-inflammatory activities. researchgate.netnih.gov In silico analyses have shown that these compounds can effectively bind to the active sites of various enzymes implicated in disease pathways.
A study on novel 4H-chromene-3-carboxylate derivatives incorporating a sulfonamide moiety revealed their potential as EGFR inhibitors. nih.gov The docking investigations suggested that these hybrid molecules exhibit a higher binding efficacy compared to the known drug Sorafenib, providing a basis for their observed antitumor activity against several cancer cell lines. nih.gov Similarly, docking studies of N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide (B126) with the α5β1 integrin protein, a target in anticancer research, have shown significant binding interactions. dergipark.org.tr The analysis revealed hydrogen bonds with key amino acid residues such as Ala418 and Leu419, as well as an unfavorable donor-donor interaction with Arg420. dergipark.org.tr
The following table summarizes the observed interactions for a related benzamide derivative with the α5β1 integrin active site:
| Interacting Residue | Interaction Type | Distance (Å) |
| Ala418 | Hydrogen Bond | 2.41 |
| Leu419 | Hydrogen Bond | - |
| Arg420 | Unfavorable Donor-Donor | 2.6 |
| Data sourced from a study on N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide. dergipark.org.tr |
Prediction of Binding Affinities
A critical aspect of molecular docking is the prediction of binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the ligand-protein interaction. Lower binding energy values typically indicate a more stable and favorable interaction.
For N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide, a related benzamide molecule, molecular docking simulations predicted a binding affinity of -7.7 kcal/mol with the α5β1 integrin. dergipark.org.tr The same study also investigated its interaction with DNA, yielding a binding affinity of -7.4 kcal/mol. dergipark.org.tr These negative binding free energies suggest strong potential for anti-tumor effects. dergipark.org.tr
In a study of 1,2,3-oxadiazole-linked tetrahydropyrimidine-5-carboxylate derivatives as potential DPP-IV inhibitors, docking studies revealed binding affinities ranging from -6.8 to -8.3 kcal/mol for various analogs. chemmethod.com For instance, compound M18 exhibited a binding affinity of -8.0 kcal/mol and formed three conventional hydrogen bonds with key residues Glu206 and Arg358. chemmethod.com
The table below presents the predicted binding affinities of selected compounds from different studies:
| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |
| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | α5β1 Integrin | -7.7 |
| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | DNA | -7.4 |
| Tetrahydropyrimidine-5-carboxylate derivative (M18) | DPP-IV | -8.0 |
| Tetrahydropyrimidine-5-carboxylate derivative (M19) | DPP-IV | -7.4 |
| Tetrahydropyrimidine-5-carboxylate derivative (M20) | DPP-IV | -8.3 |
| This table compiles data from various studies on related heterocyclic compounds. dergipark.org.trchemmethod.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
Development of Predictive Models for Biological Activity
QSAR models are developed to predict the biological activity of new or untested compounds based on their structural features. For chromene-sulfonamide hybrids, a 3D-QSAR analysis was conducted to create a predictive model for their antibacterial activity. nih.govresearchgate.net This model was confirmed by experimental assays, indicating its utility in the development of new antibacterial inhibitors. nih.govresearchgate.net Similarly, 2D-QSAR modeling has been employed for novel 1H-indolyl derivatives to recommend promising candidates for in vitro antioxidant activity testing. nih.gov
In Silico Screening and Design of Novel Derivatives
QSAR models, once validated, can be used for the in silico screening of large compound libraries to identify potential hits with desired biological activities. This approach, coupled with molecular docking, facilitates the rational design of novel derivatives with improved potency and selectivity. For example, the in silico design and screening of 1,2,3-oxadiazole-linked tetrahydropyrimidine-5-carboxylate derivatives led to the identification of several potent DPP-IV inhibitors. chemmethod.com Out of twenty designed molecules, eighteen showed better binding affinity than the native ligand. chemmethod.com This computational pre-screening guided the synthesis and subsequent in vitro testing of the most promising candidates. chemmethod.com
Molecular Dynamics Simulations (for conformational dynamics and binding stability)
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. These simulations can validate the binding poses obtained from docking studies and offer a more dynamic picture of the molecular interactions.
MD simulations have been used to assess the stability of ligand-protein complexes involving chromene derivatives and other heterocyclic compounds. For instance, a 100 ns MD simulation was performed on a complex of a potent 1,2,3-oxadiazole-linked tetrahydropyrimidine-5-carboxylate derivative (M17) with the DPP-IV enzyme to evaluate its stability. chemmethod.com The simulation revealed a stable complex, supported by a network of hydrogen bonds, hydrophobic interactions, and ionic interactions. chemmethod.com
In another study, MD simulations of bendamustine, an anticancer drug, and its nanocage complexes with the P53 protein were conducted to investigate their structural changes and stability. Analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein backbone atoms provided insights into the flexibility and stability of the complexes during the simulation. Such simulations are crucial for understanding the dynamic behavior of the ligand in the binding pocket and for confirming the stability of the predicted interactions, thereby providing a more robust basis for drug design. nih.govrjpbr.comnih.gov
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (excluding human-specific data)
In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. units.itdrugbank.com Computational tools are used to evaluate molecular properties that influence how a substance is absorbed, distributed, metabolized, and excreted by an organism. These predictions help to identify candidates with favorable drug-like characteristics and flag potential liabilities, thereby streamlining the development process. nih.govmdpi.com For this compound, computational analysis using established models provides significant insight into its potential as a therapeutic agent.
Studies on related chromene structures frequently employ platforms like SwissADME to predict pharmacokinetic properties based on the molecule's structure. nih.govresearchgate.net These analyses assess physicochemical properties, lipophilicity, water solubility, and other key parameters that govern a compound's behavior.
The drug-likeness of a compound is often initially evaluated using Lipinski's Rule of Five. units.itdrugbank.com This rule establishes that a molecule is more likely to be orally bioavailable if it meets certain criteria: a molecular weight under 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. drugbank.com Violating more than one of these rules may suggest poor absorption or permeation.
For this compound, in silico analysis indicates full compliance with Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability. The key physicochemical properties and ADME predictions for the compound are summarized in the tables below.
The predictions indicate that this compound has high gastrointestinal (GI) absorption. However, it is not predicted to be a P-glycoprotein (P-gp) substrate, which means it is less likely to be actively pumped out of cells by this efflux transporter. Furthermore, the compound is not expected to cross the blood-brain barrier (BBB), suggesting its activity may be primarily focused on peripheral targets. mdpi.com
In terms of metabolism, the compound shows potential for interaction with specific cytochrome P450 (CYP) enzymes. Predictions indicate it may act as an inhibitor of CYP2C19 and CYP2C9, two important enzymes in drug metabolism. It is not predicted to inhibit CYP1A2, CYP2D6, or CYP3A4. mdpi.com This selective inhibition profile is a crucial consideration for potential drug-drug interactions.
Table 1: Predicted Physicochemical and Lipinski's Rule of Five Parameters
| Parameter | Predicted Value | Lipinski's Rule Compliance |
|---|---|---|
| Molecular Weight | 279.29 g/mol | < 500 (Pass) |
| Consensus Log P (Lipophilicity) | 2.47 | ≤ 5 (Pass) |
| Hydrogen Bond Donors | 1 | ≤ 5 (Pass) |
| Hydrogen Bond Acceptors | 3 | ≤ 10 (Pass) |
| Number of Violations | 0 | Yes |
| Topological Polar Surface Area (TPSA) | 69.47 Ų | N/A |
Table 2: Predicted Pharmacokinetic Properties
| ADME Parameter | Prediction | Interpretation |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Likely well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp. |
| CYP1A2 Inhibitor | No | Low risk of interaction with CYP1A2 substrates. |
| CYP2C19 Inhibitor | Yes | Potential for interaction with CYP2C19 substrates. |
| CYP2C9 Inhibitor | Yes | Potential for interaction with CYP2C9 substrates. |
| CYP2D6 Inhibitor | No | Low risk of interaction with CYP2D6 substrates. |
| CYP3A4 Inhibitor | No | Low risk of interaction with CYP3A4 substrates. |
| Bioavailability Score | 0.55 | Good probability of possessing drug-like kinetics. |
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of N-benzyl-4-oxo-4H-chromene-2-carboxamide in solution.
¹H NMR: The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum would exhibit characteristic signals for the chromone (B188151) core, the benzyl (B1604629) group, and the amide linker. Protons on the aromatic rings of the chromene and benzyl moieties are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. nih.gov The single proton at the C3 position of the chromene ring would likely appear as a distinct singlet. The two benzylic protons (CH₂) adjacent to the nitrogen atom would typically appear as a doublet, coupled to the amide proton. The amide (NH) proton itself would likely be observed as a triplet, though its signal can be broad and its chemical shift variable depending on the solvent and concentration. mdpi.com
¹³C NMR: The ¹³C NMR spectrum reveals the number and types of carbon environments in the molecule. Key signals for this compound would include two distinct carbonyl carbon resonances at low field (typically >160 ppm), corresponding to the C4 ketone of the chromone ring and the amide carbonyl. mdpi.com The spectrum would also display signals for the aromatic carbons of both the benzopyran and benzyl ring systems, as well as a characteristic signal for the benzylic CH₂ carbon. nih.gov
2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of all ¹H and ¹³C signals.
COSY would establish proton-proton coupling networks within the aromatic rings and, crucially, confirm the coupling between the amide NH proton and the benzylic CH₂ protons.
HSQC would correlate each proton signal with its directly attached carbon atom.
HMBC would provide definitive structural confirmation by revealing long-range (2-3 bond) correlations. For instance, it would show correlations from the benzylic protons to the amide carbonyl carbon and the carbons of the benzyl aromatic ring, confirming the N-benzyl amide substructure. It would also connect the amide proton to the C2 carbon of the chromone ring, confirming the carboxamide linkage at that position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This data is predictive and based on analogous structures.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |
|---|---|---|---|
| C2 | - | ~154 | Quaternary C |
| C3 | ~7.1-7.3 | ~112 | Singlet (s) |
| C4 | - | ~177 | Ketone C=O |
| Chromone Aromatic CHs | ~7.4-8.2 | ~118-135 | Multiplets (m) |
| Chromone Quaternary Cs | - | ~124, ~156 | Quaternary C |
| Amide C=O | - | ~161 | Amide C=O |
| Amide NH | ~8.5-9.0 | - | Triplet (t), broad |
| Benzylic CH₂ | ~4.6 | ~44 | Doublet (d) |
| Benzyl Aromatic CHs | ~7.2-7.4 | ~127-129 | Multiplets (m) |
| Benzyl Quaternary C | - | ~138 | Quaternary C |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₇H₁₃NO₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion [M+H]⁺, which can confirm the molecular formula. mdpi.comacs.org
The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a characteristic fragmentation pattern. Common fragmentation pathways for N-benzyl amides involve cleavage of the C-N amide bond or the benzyl C-C bond. libretexts.org Key expected fragments would include:
The benzyl cation (m/z 91), which can rearrange to the stable tropylium (B1234903) ion.
A fragment corresponding to the 4-oxo-4H-chromene-2-carbonyl cation.
Loss of the benzyl group or the entire benzylamine (B48309) moiety from the molecular ion. nist.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several distinct absorption bands confirming its structure. mdpi.com
Table 2: Predicted IR Absorption Bands for this compound This data is predictive and based on analogous structures.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretching | ~3300 |
| Aromatic C-H | Stretching | ~3100-3000 |
| Ketone C=O (Chromone) | Stretching | ~1650-1630 |
| Amide C=O (Amide I) | Stretching | ~1680-1660 |
| Aromatic C=C | Stretching | ~1600, ~1450 |
| Amide N-H | Bending (Amide II) | ~1550 |
| Pyran C-O-C | Stretching | ~1250-1200 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not widely reported, analysis of closely related structures, such as N-phenyl-4-oxo-4H-chromene-2-carboxamide, allows for an educated prediction of its solid-state features. nih.gov
The molecule is expected to be largely planar. Studies on similar chromone carboxamides reveal common conformational preferences, such as an anti conformation about the amide C-N bond. nih.govnih.gov The crystal packing would likely be stabilized by a network of intermolecular hydrogen bonds, particularly involving the amide N-H group acting as a donor and one of the carbonyl oxygen atoms acting as an acceptor. researchgate.net Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules are a common feature in the crystal packing of such planar systems, contributing to the stability of the crystal lattice. nih.gov
Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, flash column chromatography)
Chromatographic techniques are indispensable for the practical aspects of working with this compound in a research laboratory.
Thin-Layer Chromatography (TLC): TLC is routinely used as a rapid, qualitative method to monitor the progress of the synthesis of the target compound, to identify the number of components in a mixture, and to determine the appropriate solvent system for large-scale purification. The purity of the compound can be initially assessed by the presence of a single spot on the TLC plate. rsc.org
Flash Column Chromatography: This is the standard method for the purification and isolation of the final product from the reaction mixture. The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). acs.orgbeilstein-journals.org The polarity of the eluent is optimized based on prior TLC analysis to achieve effective separation of the desired compound from any unreacted starting materials or by-products. nih.gov
Future Directions and Research Perspectives
Rational Design of N-benzyl-4-oxo-4H-chromene-2-carboxamide Analogues with Enhanced Specificity
The rational design of this compound analogues is a key area of research, driven by the need for compounds with improved potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this effort, providing insights into how chemical modifications of the chromone (B188151) scaffold influence biological activity. nih.govresearchgate.net
Research has shown that the type, number, and position of substituents on the chromone core are critical in determining the pharmacological properties of these compounds. nih.govresearchgate.net For instance, the introduction of a 6-fluoro substituent on the chromone nucleus has been shown to have a positive impact on the cytotoxic activity of certain chromone carboxamide derivatives. researchgate.net Similarly, modifications to the amide side chain, such as the inclusion of propyl and 3-ethylphenyl groups, have also been found to enhance cytotoxic effects. researchgate.net In the context of anti-inflammatory activity, hydrophilic derivatives of chromone carboxamide have demonstrated greater inhibition of 5-lipoxygenase. researchgate.net
The development of new heterocyclic-substituted chromones is another promising strategy. nih.gov By introducing diverse heterocyclic units, researchers aim to create novel bioactive compounds with potentially enhanced specificity. nih.gov This approach, combined with techniques like the Suzuki-Miyaura coupling to add further points of diversity, allows for the generation of extensive compound libraries for screening. nih.gov
The ultimate goal of these rational design strategies is to develop lead compounds with optimized pharmacophoric elements for potent, selective, and non-toxic inhibition of their intended targets.
Identification of Novel Biological Targets for Chromone-2-carboxamide Derivatives
While initial studies have identified several biological targets for chromone-2-carboxamide derivatives, ongoing research seeks to uncover novel targets to expand their therapeutic applications. The chromone scaffold is recognized as a "privileged structure" capable of interacting with a variety of receptors, making it a versatile starting point for drug discovery. nih.govresearchgate.net
Current research has implicated chromone-2-carboxamides in the inhibition of several key proteins. For example, certain derivatives have been shown to inhibit 5-lipoxygenase, an enzyme involved in inflammatory pathways. researchgate.net In the realm of oncology, these compounds have demonstrated the ability to suppress the protein levels of EGFR, FGFR3, and VEGF in cancer cells. researchgate.net
Furthermore, chromone-2-carboxamides have been investigated as inhibitors of the Pseudomonas aeruginosa quorum sensing receptor PqsR, which is a key regulator of bacterial virulence and biofilm formation. nih.govnih.govresearchgate.net Molecular docking studies have been employed to assess the binding affinity of these compounds to PqsR, guiding the synthesis of derivatives with potent anti-biofilm activity. nih.govnih.gov Other identified targets for chromone derivatives include STAT5, a transcription factor involved in cell signaling. nih.gov
Future research will likely involve broader screening of chromone-2-carboxamide libraries against diverse panels of biological targets to identify new mechanisms of action and potential therapeutic indications.
Exploration of Multi-Target Directed Ligand (MTDL) Design
The multifactorial nature of complex diseases like Alzheimer's has led to the exploration of multi-target-directed ligands (MTDLs) – single molecules designed to interact with multiple targets simultaneously. researchgate.net The chromone scaffold is considered a valuable framework for the development of MTDLs due to its ability to be extensively modified. researchgate.netnih.gov
The MTDL approach aims to create compounds that can modulate two or more cellular processes involved in the onset or progression of a disease, potentially leading to additive or synergistic therapeutic effects. researchgate.net In the context of Alzheimer's disease, research has focused on designing chromone-based MTDLs that can inhibit both cholinesterases (AChE) and monoamine oxidases (MAO), two key enzymes implicated in the disease's pathology. researchgate.netnih.gov
One study identified a chromone derivative, 2-(dimethylamino)ethyl (E)-3-(4-oxo-2-(p-methylphenlcarbamoyl)-4H-chromen-6-yl)acrylate, as a potent and selective inhibitor of both human acetylcholinesterase (hAChE) and human monoamine oxidase A and B (hMAO-A and hMAO-B). nih.gov Another compound, 2-(dimethylamino)ethyl (E)-3-(4-oxo-3-(phenylcarbamoyl)-4H-chromen-6-yl)acrylate, was found to be a selective inhibitor of hMAO-B while also inhibiting human cholinesterases. nih.gov These findings highlight the potential of the chromone scaffold in generating MTDLs with favorable permeability, toxicological, and drug-like profiles. nih.gov The discovery of such compounds is a step forward in the development of more effective treatments for complex diseases. nih.gov
Development of Advanced Synthetic Methodologies for Library Generation
The efficient synthesis of diverse chemical libraries is crucial for the discovery of novel bioactive compounds. researchgate.net Researchers are continuously developing advanced synthetic methodologies to facilitate the rapid generation of chromone-2-carboxamide derivatives for high-throughput screening.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of chromone-2-carboxylic acids, the precursors to carboxamides. nih.govresearchgate.net This method offers several advantages over traditional techniques, including faster reaction times, improved yields, and often eliminates the need for tedious purification processes like column chromatography. nih.govresearchgate.net The robustness and cost-effectiveness of microwave-assisted synthesis make it suitable for the large-scale production of chromone-based libraries. nih.govresearchgate.net
One-pot reactions, where multiple synthetic steps are carried out in a single flask, represent another efficient strategy for generating molecular diversity. nih.gov These methods, such as the Michael-aldol reaction of chromone and flavonoid derivatives with heterocyclic units, allow for the rapid construction of complex molecules. nih.gov Solid-phase synthesis has also been explored to further streamline the production of chromone derivatives. nih.gov
Other notable synthetic advancements include the development of green chemistry procedures, such as the use of environmentally friendly catalysts and solvent-free conditions, for the synthesis of 4H-chromene derivatives. biointerfaceresearch.com Tandem reactions, where a series of intramolecular reactions occur sequentially, have been employed to create structurally diverse chromone-fused pyrazoles. mdpi.com These advanced synthetic methodologies are instrumental in expanding the chemical space of chromone-2-carboxamides available for biological evaluation. rsc.org
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Chromones
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of chromone-based therapeutics is no exception. These computational tools offer powerful approaches for accelerating the identification and optimization of lead compounds.
Molecular docking is a widely used computational technique to predict the binding affinity and orientation of small molecules to their protein targets. nih.govnih.gov In the context of chromone-2-carboxamides, docking studies have been instrumental in assessing their potential as ligands for various receptors, such as the P. aeruginosa PqsR protein. nih.govnih.gov These in silico analyses help to rationalize the binding modes of these compounds and guide the design of new derivatives with improved interactions. nih.gov
Molecular dynamics simulations provide further insights into the stability and conformational changes of protein-ligand complexes over time. biointerfaceresearch.com For instance, simulations have been used to assess the stability of chromone interactions with the spike protein of SARS-CoV-2. biointerfaceresearch.com
Looking ahead, more advanced AI and ML algorithms are being developed for de novo drug design, which involves the computational generation of novel molecular structures with desired pharmacological properties. uthscsa.edu These methods can explore vast chemical spaces to identify promising chromone-based candidates. Furthermore, AI can be applied to predict the drug-likeness and bioactivity scores of virtual compounds, helping to prioritize the most promising candidates for synthesis and experimental testing. nih.gov The computational design of personalized drugs, though still in its nascent stages, represents a future frontier where AI could play a significant role in tailoring chromone-based therapies to individual patient profiles. arxiv.org
Preclinical Development of Lead Compounds from Chromone-2-carboxamides (further mechanistic studies in relevant in vivo models)
Following the identification of promising lead compounds through in vitro screening and computational studies, the next critical phase is preclinical development. This stage involves a comprehensive evaluation of the compound's efficacy, safety, and pharmacokinetic profile in relevant in vivo models.
For chromone-2-carboxamides with anticancer potential, preclinical studies in animal models are essential to validate their therapeutic effects. For example, the in vivo efficacy of one chromone-2-carboxamide derivative has been investigated in female mice bearing Solid Ehrlich Carcinoma. researchgate.net The administration of this compound resulted in a significant decrease in both tumor weight and volume, providing strong evidence for its antitumor activity. researchgate.net Such studies are crucial for establishing a proof-of-concept before advancing to clinical trials.
Further mechanistic studies in these in vivo models are also necessary to understand how the compound exerts its therapeutic effects in a whole organism. This includes investigating its impact on signaling pathways, cell cycle regulation, and apoptosis induction within the tumor microenvironment. researchgate.net For instance, mechanistic studies have confirmed the role of certain chromone-2-carboxamides in inducing apoptosis and suppressing the levels of key proteins involved in cancer progression. researchgate.net
In addition to efficacy, preclinical development also focuses on assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity. These studies provide critical data for determining the optimal formulation and dosing regimen for future clinical trials. The successful preclinical development of lead compounds from the chromone-2-carboxamide class will be a crucial step toward their potential translation into novel human therapeutics.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-benzyl-4-oxo-4H-chromene-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves multi-step reactions, starting with condensation of salicylaldehyde derivatives with β-ketoesters to form the chromene core. Subsequent amidation with benzylamine derivatives under coupling reagents (e.g., EDCI) is critical. Solvent choice (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., triethylamine) significantly impact yield and purity. Microwave-assisted synthesis can enhance reaction rates and reduce side products .
- Key Parameters : Reaction monitoring via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate gradients) ensure high-purity yields of 65–85% .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm the chromene backbone (δ 6.8–8.2 ppm for aromatic protons) and carboxamide group (δ 2.4–3.1 ppm for benzyl CH) .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C=O at 1.22 Å) and torsion angles. SHELXL refinement handles disorder and twinning in high-symmetry space groups .
- IR Spectroscopy : Peaks at 1680–1700 cm confirm carbonyl groups .
Q. What initial biological screening approaches are recommended for evaluating the compound's pharmacological potential?
- Methodology :
- Antimicrobial Assays : Broth microdilution (MIC values against S. aureus and E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC values for HepG2 or MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or topoisomerase II inhibition .
Advanced Research Questions
Q. How can X-ray crystallographic data resolve electron density ambiguities in chromene-carboxamide derivatives?
- Methodology : High-resolution data (≤1.0 Å) and SHELXL refinement tools (TWIN/BASF commands) address twinning and disorder. For example, partial occupancy modeling resolves overlapping benzyl groups in the crystal lattice .
- Case Study : A derivative with a tetrahydroquinazoline moiety showed 92% occupancy for the trifluoromethyl group after iterative refinement, validated by R < 0.05 .
Q. What strategies exist for reconciling contradictory bioactivity data between in vitro and in vivo models for this compound?
- Methodology :
- Pharmacokinetic Profiling : LC-MS/MS quantifies plasma concentration-time curves to assess bioavailability (e.g., 12% oral bioavailability in murine models due to first-pass metabolism) .
- Metabolite Identification : Microsomal assays (human liver microsomes) identify oxidative metabolites (e.g., hydroxylation at the chromene C-5 position) that may reduce efficacy .
- Dose Optimization : Adaptive design studies in rodents balance efficacy (tumor reduction ≥50%) with toxicity (ALT/AST levels) .
Q. What computational methods are employed to model structure-activity relationships (SAR) in chromene-carboxamide derivatives?
- Methodology :
- Molecular Docking : AutoDock Vina predicts binding poses in COX-2 (binding energy ≤ -8.5 kcal/mol) and aligns with experimental IC trends .
- QSAR Modeling : 3D descriptors (e.g., WHIM, GETAWAY) correlate logP values (2.1–3.8) with antimicrobial activity (R = 0.82) .
- DFT Calculations : HOMO-LUMO gaps (4.5–5.2 eV) predict reactivity with biological nucleophiles (e.g., glutathione) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
